REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[C:6]([N+:8]([O-:10])=[O:9])[C:5]([O:11][CH3:12])=[CH:4][C:3]=1[CH3:13].[Mn]([O-])(=O)(=O)=[O:15].[K+].N1C=CC=CC=1.[OH2:26]>N1C=CC=CC=1.O>[Cl:1][C:2]1[CH:7]=[C:6]([N+:8]([O-:10])=[O:9])[C:5]([O:11][CH3:12])=[CH:4][C:3]=1[C:13]([OH:15])=[O:26] |f:1.2,3.4|
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Name
|
|
Quantity
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1.05 g
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Type
|
reactant
|
Smiles
|
ClC1=C(C=C(C(=C1)[N+](=O)[O-])OC)C
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Name
|
|
Quantity
|
4.53 g
|
Type
|
reactant
|
Smiles
|
[Mn](=O)(=O)(=O)[O-].[K+]
|
Name
|
pyridine water
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1.O
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
[Mn](=O)(=O)(=O)[O-].[K+]
|
Control Type
|
UNSPECIFIED
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Setpoint
|
97 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated at 100° C. for 4 hours
|
Duration
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4 h
|
Type
|
TEMPERATURE
|
Details
|
the resulting mixture was heated to 100° C. overnight
|
Duration
|
8 (± 8) h
|
Type
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FILTRATION
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Details
|
The hot reaction mixture was filtered through a CELITE™ pad
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Type
|
WASH
|
Details
|
the filter cake was washed with hot water
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Type
|
ADDITION
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Details
|
the filtrate was acidified, until pH 1, by addition of an aqueous solution of hydrochloric acid (6 M)
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Type
|
EXTRACTION
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Details
|
The resulting mixture was extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic layer was dried over anhydrous sodium sulfate
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Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Type
|
WASH
|
Details
|
The light yellow solid residue (903 mg) was washed twice with a small aliquot of dichloromethane
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Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(=O)O)C=C(C(=C1)[N+](=O)[O-])OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |